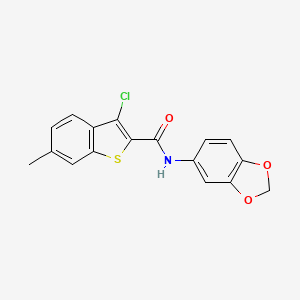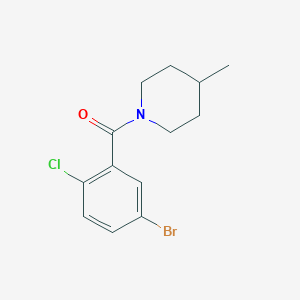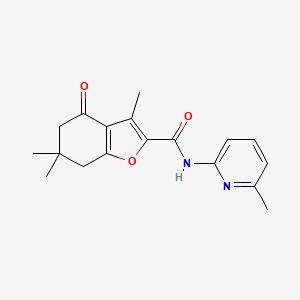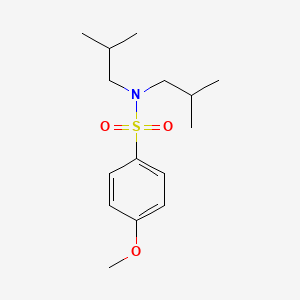![molecular formula C21H21N3O B5705858 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as MMV008138, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of specific kinases involved in various cellular processes. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell division and proliferation. Additionally, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the activity of the kinase GSK3β, which is involved in the regulation of various cellular processes, including glucose metabolism, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has a wide range of biochemical and physiological effects, including inhibition of cell division and proliferation, reduction of oxidative stress and inflammation, and inhibition of parasite growth. Additionally, this compound has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques and tau protein in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its potent inhibitory activity against specific kinases involved in various cellular processes, its wide range of biochemical and physiological effects, and its potential therapeutic applications in various diseases. The limitations of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs. Overall, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has the potential to be a valuable tool in the development of new therapies for various diseases.
Synthesis Methods
The synthesis method for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves multiple steps, including the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-1,3-dioxolane-2-one. This compound is then reacted with guanidine hydrochloride to form 4-methyl-2-aminopyrimidine, which is further reacted with 4-bromoacetophenone to form 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylamine. This compound is finally reacted with morpholine to form 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine.
Scientific Research Applications
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been researched for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the growth of cancer cells by targeting specific kinases involved in cell division and proliferation. In Alzheimer's disease research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In malaria research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have potent antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
properties
IUPAC Name |
4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-9-18(10-8-16)20-15-19(17-5-3-2-4-6-17)22-21(23-20)24-11-13-25-14-12-24/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUJHNKIQAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)


![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)



